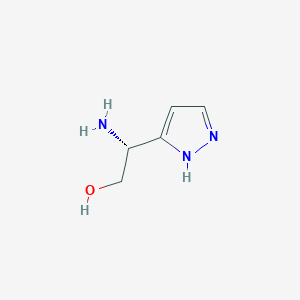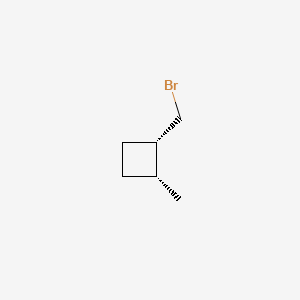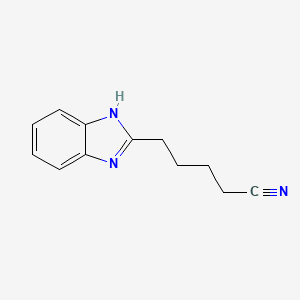
2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one: is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 4-methoxy-2-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further fluorination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The fluorine atoms can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The overall effect is a combination of improved stability, bioavailability, and target specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxy-4-methylphenyl)ethan-1-one: Similar structure but lacks the fluorine atoms.
2,2-Difluoro-1-(4-(methoxymethyl)-2-methylphenyl)ethanone: Similar structure with an additional methoxymethyl group.
Uniqueness
The presence of two fluorine atoms in 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(4-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
Clave InChI |
XXWFLBJNAQZXSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


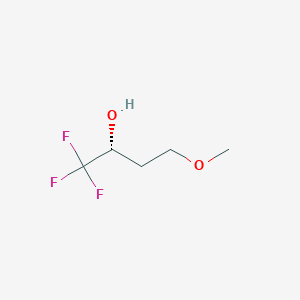
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
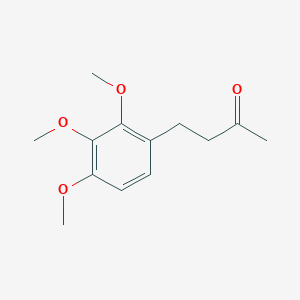

![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
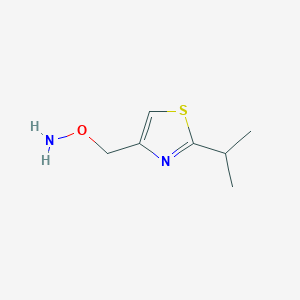
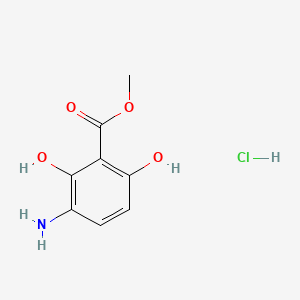
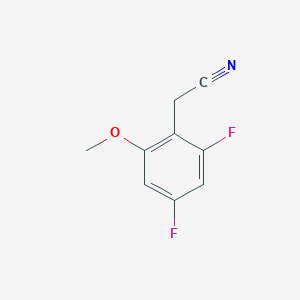
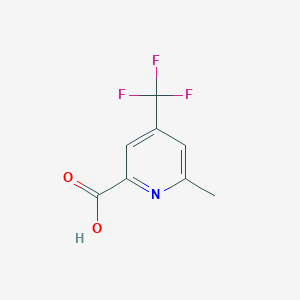
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
